molecular formula C13H12FNO3 B1404104 Ethyl 3-(2-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate CAS No. 1159600-04-0

Ethyl 3-(2-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate

Cat. No. B1404104
M. Wt: 249.24 g/mol
InChI Key: MJZYVXZLXHAZDL-UHFFFAOYSA-N
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Description

The compound “Ethyl 3-(2-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate” is likely an organic compound containing a fluorophenyl group, a methyl group, and an oxazole ring. Oxazoles are five-membered heterocyclic compounds containing an oxygen atom and a nitrogen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and reactivity. Without specific experimental data, it’s difficult to provide an analysis of these properties for this compound .

Scientific Research Applications

Microwave-Assisted Synthesis and Biological Activities

Ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates, which include a structure similar to the specified compound, have been synthesized using microwave-assisted techniques. These compounds, featuring oxazole nuclei, exhibit antimicrobial, antilipase, and antiurease activities, indicating their potential in medicinal chemistry and drug development (Başoğlu et al., 2013).

Chiral Oxazole-Carboxylates from Isoxazol-5(2H)-ones

Research into the synthesis of chiral 2-aminoalkyloxazole-4-carboxylates from isoxazol-5(2H)-ones, which relates to the compound , demonstrates the potential for producing stereochemically complex structures. This process is important for creating compounds with specific biological activities (Cox et al., 2003).

Herbicide Synthesis via Heck Reaction

A study on the synthesis of carfentrazone-ethyl, a herbicide, showcases a method involving a compound structurally related to ethyl 3-(2-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate. This research highlights the compound's utility in the development of agricultural chemicals (Fan et al., 2015).

Synthesis and Antibacterial Activities of Quinolones

The synthesis of 6-fluoro-7-substituted-1-ethyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids, which bear resemblance to the compound , indicates significant antibacterial activity, particularly against Gram-positive organisms. This points to its potential application in developing new antibacterial agents (Cooper et al., 1990).

Anti-Cancer Activity of Quinazolinone Derivatives

A quinazolinone derivative related to the given compound has been synthesized and tested for cytotoxic activity against various cancer cell lines. Its potent inhibitory activity towards specific tyrosine kinases suggests a significant role in cancer treatment (Riadi et al., 2021).

Crystal Structure Analysis

Research into the crystal structure of compounds closely related to ethyl 3-(2-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate provides insights into the molecular geometry and potential interactions of these molecules, which is crucial for understanding their chemical behavior and designing new compounds with desired properties (Sapnakumari et al., 2014).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Some general precautions that should be taken while handling organic compounds include avoiding inhalation or contact with skin and eyes, and using the compound only in well-ventilated areas .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it has medicinal properties, future research could focus on optimizing its synthesis, improving its efficacy, or reducing its side effects .

properties

IUPAC Name

ethyl 3-(2-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO3/c1-3-17-13(16)11-8(2)18-15-12(11)9-6-4-5-7-10(9)14/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJZYVXZLXHAZDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(ON=C1C2=CC=CC=C2F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10738347
Record name Ethyl 3-(2-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10738347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(2-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate

CAS RN

1159600-04-0
Record name Ethyl 3-(2-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10738347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of ethyl 2-butynoate (65.5 mL, 562 mmol) and triethylamine (80.7 mL, 576 mmol) in ethanol (600 mL) was added, at 0-4° C. over 2 h, 500 mL of a solution of (E)- and/or (Z)—N-hydroxy-2-fluoro-benzenecarboximidoyl chloride (83.3 g 480 mmol) in ethanol (900 mL). Ethyl 2-butynoate (44.6 ml, 383 mmol) in ethanol (125 mL) was added at 0° C., then the remaining 400 ml of the (E)- and/or (Z)—N-hydroxy-2-fluoro-benzenecarboximidoyl chloride solution were added over a 1 h period. The resulting mixture was then stirred for 48 h at room temperature and evaporated. The mixture was then poured onto HCl (1.2 L), and extracted with tert-butyl methyl ether. The combined organic layers were then washed with water and brine, dried over sodium sulfate and evaporated. Purification by chromatography (SiO2, heptane:ethyl acetate=100:0 to 9:1) afforded the title product (73.6 g, 62%) which was obtained as a yellow oil, MS: m/e=250.1 [M+H]+.
Quantity
900 mL
Type
solvent
Reaction Step One
Quantity
65.5 mL
Type
reactant
Reaction Step Two
Quantity
80.7 mL
Type
reactant
Reaction Step Two
Quantity
600 mL
Type
solvent
Reaction Step Two
[Compound]
Name
solution
Quantity
500 mL
Type
reactant
Reaction Step Three
[Compound]
Name
( E )-
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
83.3 g
Type
reactant
Reaction Step Five
Quantity
44.6 mL
Type
reactant
Reaction Step Six
Quantity
125 mL
Type
solvent
Reaction Step Six
[Compound]
Name
( E )-
Quantity
400 mL
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Yield
62%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 3-(2-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate
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Ethyl 3-(2-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate

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